4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate
Description
Chemical Structure: The compound is a sulfonate ester featuring a 4-(acetylamino)benzenesulfonate group linked to a 4-(2-thienyl)-2-pyrimidinylphenyl moiety. Its molecular formula is C₂₂H₁₇N₃O₄S₂, with a molecular weight of 451.52 . Key physicochemical properties include a predicted density of 1.399±0.06 g/cm³, boiling point of 634.7±55.0 °C, and acid dissociation constant (pKa) of 13.96±0.70 . The compound is reported to have a purity >90% in commercial preparations .
Its design integrates a sulfonate ester and heterocyclic motifs (thienyl, pyrimidinyl), which are common in drug discovery for optimizing target binding and metabolic stability.
Properties
IUPAC Name |
[4-(4-thiophen-2-ylpyrimidin-2-yl)phenyl] 4-acetamidobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S2/c1-15(26)24-17-6-10-19(11-7-17)31(27,28)29-18-8-4-16(5-9-18)22-23-13-12-20(25-22)21-3-2-14-30-21/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKUBDZCHHVCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate typically involves multi-step organic reactions. One common approach starts with the preparation of the thienyl and pyrimidinyl intermediates. For instance, 3-amino-4-cyano-2-thiophenecarboxamides can be used as versatile synthons for the preparation of thienopyrimidine derivatives . The reaction conditions often involve heating thiophene-2-carboxamides in formic acid or using other cyclization agents like triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reactions Involving the Sulfonate Group
The sulfonate ester participates in:
-
Nucleophilic substitution : Reactivity with amines or alcohols under basic conditions.
-
Hydrolysis : Cleavage of the ester bond to regenerate the sulfonic acid, potentially under acidic or enzymatic conditions .
Heterocyclic Reactivity
The pyrimidinyl and thienyl moieties may undergo:
-
Electrophilic substitution : Directed by the heterocycle's electronic structure.
-
Coordination chemistry : Potential binding to metal ions via sulfur or nitrogen atoms .
Adenosine Kinase Inhibition
Pyrido[2,3-d]pyrimidine derivatives (structurally related to the pyrimidinyl core) are known adenosine kinase inhibitors, reducing AMP levels in cellular pathways . While direct evidence for this compound is limited, its structural similarity suggests potential utility in neuroprotection or anti-inflammatory therapies .
Analgesic and Anti-Inflammatory Activity
Sulfonate esters with diaryl motifs (e.g., 4-bromophenylsulfonyl groups) exhibit analgesic properties, as demonstrated in oxazol-5(4H)-one derivatives . The acetylamino group may modulate permeability and metabolic stability .
Spectral Analysis
-
FT-IR : Peaks for –SO₃, C=O (ester), and aromatic C–H bonds .
-
¹H-NMR : Signals for thienyl protons (~7.0–7.5 ppm), pyrimidinyl protons (~8.5–9.0 ppm), and acetylamino groups (~2.0–2.5 ppm) .
Future Research Directions
-
Mechanistic studies : Elucidating the compound's role in adenosine kinase inhibition .
-
Toxicity assessments : Expanding acute toxicity testing to diverse models .
-
Structure-activity relationships : Modifying substituents (e.g., altering the sulfonate ester) to optimize bioactivity .
This compound represents a promising intersection of heterocyclic chemistry and medicinal applications, with synthesis and reactivity informed by diverse experimental approaches. Further studies are needed to validate its therapeutic potential.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including those related to 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate , in anticancer therapy. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancers . The incorporation of the thienyl and pyrimidinyl moieties is believed to enhance the biological activity by facilitating interactions with cellular targets involved in cancer progression.
Enzyme Inhibition
The compound's sulfonate group suggests potential as an enzyme inhibitor. Research into related sulfonamide compounds indicates their efficacy as inhibitors of acetylcholinesterase and α-glucosidase, which are critical targets in treating Alzheimer's disease and type 2 diabetes mellitus, respectively . The design of such inhibitors often involves modifications to enhance binding affinity and selectivity towards these enzymes.
Case Study 1: Anticancer Evaluation
A study evaluated a series of sulfonamide derivatives for their anticancer properties, revealing that compounds with structural similarities to This compound exhibited significant cytotoxicity against human cancer cell lines. The results indicated that these compounds could induce apoptosis, making them promising candidates for further development in cancer therapeutics .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition properties of sulfonamide derivatives. The study demonstrated that certain compounds effectively inhibited acetylcholinesterase activity, which is crucial for managing Alzheimer's disease symptoms. The molecular docking studies provided insights into the binding interactions between the inhibitors and the enzyme active sites, suggesting a mechanism of action that could be leveraged in drug design .
Mechanism of Action
The mechanism of action of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include signal transduction cascades, such as the MAPK/ERK or PI3K/Akt/mTOR pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related sulfonates/sulfonamides:
Key Comparative Insights
Core Structural Differences :
- Sulfonate vs. Sulfonamide : The target compound is a sulfonate ester , whereas compounds like 17 and 18 are sulfonamides . Sulfonates generally exhibit higher metabolic stability compared to sulfonamides due to resistance to enzymatic hydrolysis .
- Heterocyclic Motifs : The thienyl-pyrimidinyl group in the target compound may enhance kinase or receptor binding compared to simpler aryl groups (e.g., phenylvinyl in 1f or bromo in 18 ) .
Biological Activity: Aromatase Inhibition: Compound 1f (resveratrol analog) demonstrates potent aromatase inhibition (IC₅₀ = 0.5 μM), suggesting the 4-(acetylamino)benzenesulfonate moiety is critical for this activity . The target compound’s thienyl-pyrimidinyl group may further modulate selectivity or potency, though direct data are lacking. Antitubercular Activity: Compounds 17 and 18 show efficacy against Mycobacterium tuberculosis, attributed to their sulfonamide-hydrazide scaffolds .
Physicochemical Properties :
- Molecular Weight and Solubility : The target compound’s higher molecular weight (451.52 ) compared to 17 (330.38 ) may reduce oral bioavailability but improve tissue penetration .
- Acid Dissociation (pKa) : The predicted pKa of 13.96 for the target compound suggests it remains unionized at physiological pH , favoring membrane permeability .
Synthetic Feasibility: The synthesis of the target compound involves coupling a 4-(2-thienyl)-2-pyrimidinylphenyl intermediate with 4-(acetylamino)benzenesulfonyl chloride, a strategy analogous to resveratrol sulfonates . In contrast, sulfonamides like 17 require nucleophilic substitution of sulfonyl chlorides with amines .
Biological Activity
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate, with the CAS number 477862-27-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C22H17N3O4S2
- Molecular Weight : 451.52 g/mol
- Structure : The compound features a thienyl-pyrimidinyl moiety linked to a phenyl sulfonate group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties, particularly against various fungal strains. For instance, derivatives with similar structures have shown effective minimum inhibitory concentrations (MIC) against pathogens such as Candida albicans and Aspergillus fumigatus:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| A30 | Candida albicans | 0.03 - 0.5 |
| A31 | Cryptococcus neoformans | 0.25 - 2 |
| A33 | Aspergillus fumigatus | 0.25 - 2 |
These findings suggest that the thienyl and pyrimidinyl groups may enhance the compound's antifungal activity through specific interactions with microbial targets .
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of various enzymes involved in cancer pathways. Notably, it has been suggested that similar compounds may inhibit heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival and proliferation. HSP90 inhibitors can destabilize multiple oncogenic signaling pathways, making them valuable in cancer therapy .
Case Study: HSP90 Inhibition
In vitro studies have shown that compounds targeting HSP90 can lead to the degradation of client proteins involved in tumor growth. For instance, one study reported that a related compound inhibited HSP90 with an IC50 value of approximately 11 nM . This suggests that this compound could similarly exhibit potent inhibitory effects.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data from related compounds indicate favorable metabolic stability and low toxicity profiles. For example, certain derivatives showed minimal inhibitory effects on cytochrome P450 enzymes (CYP3A4 and CYP2D6), suggesting a lower likelihood of drug-drug interactions .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate?
Answer:
The synthesis typically involves sequential functionalization of the pyrimidine and benzene sulfonate moieties. A validated approach includes:
- Step 1: Coupling 2-thienyl-substituted pyrimidine with a phenyl group via Suzuki-Miyaura cross-coupling to form the 4-(2-thienyl)-2-pyrimidinylphenyl intermediate.
- Step 2: Sulfonation of the phenyl ring using chlorosulfonic acid, followed by reaction with 4-acetamidobenzene sulfonyl chloride to introduce the sulfonate ester group .
- Yield Optimization: Adjust stoichiometry of the sulfonating agent (e.g., 1.2 equivalents of sulfonyl chloride) and reaction temperature (80–90°C) to achieve yields >80% .
Basic: How can spectroscopic techniques confirm the structural integrity of this compound?
Answer:
Key analytical methods include:
- FTIR: Validate sulfonate (S=O stretching at 1162–1315 cm⁻¹) and acetamido (C=O at 1682 cm⁻¹) groups .
- NMR: ¹H NMR should show aromatic protons from the pyrimidine (δ 8.2–8.5 ppm) and thienyl (δ 6.8–7.1 ppm) groups. ¹³C NMR confirms sulfonate (C-S at ~60 ppm) and acetyl (C=O at ~170 ppm) signals .
- X-ray Crystallography: Resolve π-stacking interactions between pyrimidine and benzene rings, critical for stability .
Advanced: How do computational studies inform the biological targeting of this compound?
Answer:
Molecular docking (e.g., AutoDock Vina) reveals:
- The pyrimidine-thienyl moiety interacts with hydrophobic pockets of kinase targets (e.g., EGFR), while the sulfonate group forms hydrogen bonds with catalytic lysine residues .
- MD Simulations: Stability of the ligand-receptor complex correlates with substituent bulkiness; the 2-thienyl group enhances binding affinity by 1.5 kcal/mol compared to phenyl analogs .
Advanced: What structure-activity relationships (SAR) are observed with sulfonate ester modifications?
Answer:
- Sulfonate Position: Para-substitution (as in the target compound) improves solubility and bioavailability compared to ortho-substituted analogs (reduced logP by 0.5 units) .
- Acetamido Group: Replacement with bulkier substituents (e.g., benzamide) decreases enzymatic inhibition (IC₅₀ increases from 12 nM to 45 nM) due to steric hindrance .
- Pyrimidine-Thienyl Linkage: Substituting thienyl with furan reduces π-π stacking, lowering thermal stability (Tₘ decreases by 20°C) .
Advanced: How should researchers address contradictions in reported synthetic yields or biological activities?
Answer:
- Reproducibility Checks: Verify reaction conditions (e.g., inert atmosphere for sulfonation to prevent hydrolysis) .
- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts (e.g., desulfonated intermediates) that may skew bioactivity data .
- Biological Assay Variability: Normalize results against reference inhibitors (e.g., gefitinib for kinase assays) and report IC₅₀ values with 95% confidence intervals .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
Answer:
- Salt Formation: Convert to sodium or potassium salts (improves aqueous solubility by 10–20 mg/mL) .
- Co-solvent Systems: Use PEG-400 or cyclodextrin inclusion complexes to enhance bioavailability (2–3× higher plasma AUC in murine models) .
- Prodrug Design: Introduce hydrolyzable esters (e.g., methyl ester) at the sulfonate group, which cleave in physiological conditions .
Advanced: How does the electronic nature of substituents influence photostability?
Answer:
- Electron-Withdrawing Groups (EWGs): Nitro or cyano substituents on the benzene ring reduce photodegradation (t₁/₂ increases from 4 to 12 hours under UV light) by stabilizing excited states .
- Electron-Donating Groups (EDGs): Methoxy or amino groups accelerate degradation (t₁/₂ < 2 hours) due to increased radical formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
